molecular formula C15H15BrClNO2S2 B5112538 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide

4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide

Cat. No. B5112538
M. Wt: 420.8 g/mol
InChI Key: BJGKYALBRIMXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes by binding to their active sites. This leads to a decrease in the production of bicarbonate ions, which are essential for maintaining acid-base balance in the body. This, in turn, leads to a decrease in the pH of the surrounding tissue, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase enzymes. This can lead to a variety of effects such as a decrease in blood pH, an increase in the concentration of carbon dioxide in the blood, and a decrease in the production of bicarbonate ions. These effects can have a variety of downstream effects on physiological processes such as respiration, ion transport, and acid-base balance.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a valuable tool for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using this compound is that it can have a variety of downstream effects on physiological processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide in scientific research. One potential direction is the investigation of its effects on cancer cells, as carbonic anhydrase enzymes have been implicated in the growth and proliferation of cancer cells. Another potential direction is the investigation of its effects on the central nervous system, as carbonic anhydrase enzymes have been shown to play a role in neuronal signaling. Additionally, further research is needed to fully understand the downstream effects of this compound on physiological processes and to develop more specific inhibitors of carbonic anhydrase enzymes.

Synthesis Methods

The synthesis of 4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-bromo-benzenesulfonyl chloride with 3-chlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with ethylene diamine to obtain the final product.

Scientific Research Applications

4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in a variety of physiological processes such as acid-base balance, ion transport, and respiration. This makes it a valuable tool for investigating the role of carbonic anhydrase enzymes in various biological processes.

properties

IUPAC Name

4-bromo-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S2/c16-13-4-6-15(7-5-13)22(19,20)18-8-9-21-11-12-2-1-3-14(17)10-12/h1-7,10,18H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKYALBRIMXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCCNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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